![molecular formula C10H15NO3 B13327560 Methyl 9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate](/img/structure/B13327560.png)
Methyl 9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate is a bicyclic compound that belongs to the class of azabicyclo compounds. These compounds are known for their unique structural features and diverse biological activities. The compound’s structure includes a bicyclic framework with a nitrogen atom, making it a valuable model for studying various chemical transformations and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate typically involves the Michael reaction of methyl 1-benzyl-4-oxopiperidine-3-carboxylates with α,β-unsaturated carbonyl compounds. This reaction results in the formation of 6- and 6,8-substituted methyl 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylates . The reaction conditions often include the use of methanol as a solvent and triethylamine as a base .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the ease of preparation from accessible and inexpensive starting materials makes it a potential candidate for large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can modify the functional groups within the bicyclic framework.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom and carbonyl groups.
Common Reagents and Conditions
Oxidation: Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield carbonyl compounds, while reduction reactions can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Methyl 9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate has several scientific research applications:
Chemistry: It serves as a model compound for studying stereochemical aspects and target-oriented transformations.
Biology: The compound’s unique structure makes it a valuable tool for investigating biological activities and interactions.
Medicine: Derivatives of this compound have potential therapeutic applications due to their biological activity.
Industry: Its ease of synthesis and reactivity make it useful in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of methyl 9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate involves its interaction with various molecular targets and pathways. The nitrogen atom in the bicyclic framework can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity . The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 3-benzyl-6-hydroxy-6-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate
- 9-Azabicyclo[3.3.1]nonane,9-methyl-
- Methyl 9-Boc-7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate
Uniqueness
Methyl 9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate is unique due to its specific substitution pattern and the presence of a carboxylate group. This structural feature distinguishes it from other similar compounds and contributes to its distinct reactivity and biological activity.
Eigenschaften
Molekularformel |
C10H15NO3 |
|---|---|
Molekulargewicht |
197.23 g/mol |
IUPAC-Name |
methyl 9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate |
InChI |
InChI=1S/C10H15NO3/c1-14-9(13)10-4-2-3-7(8(10)12)5-11-6-10/h7,11H,2-6H2,1H3 |
InChI-Schlüssel |
DIVQMHLIKOFBPQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C12CCCC(C1=O)CNC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


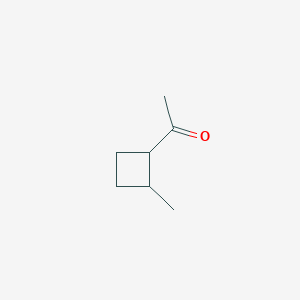

![Rel-(1r,4r)-4-(5-bromo-2-(butylamino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexan-1-ol](/img/structure/B13327504.png)
![2',2'-Dimethyl-[1,3'-bipyrrolidin]-3-ol](/img/structure/B13327508.png)
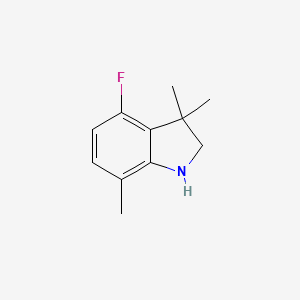

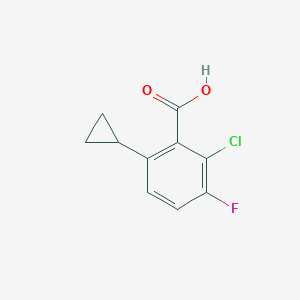

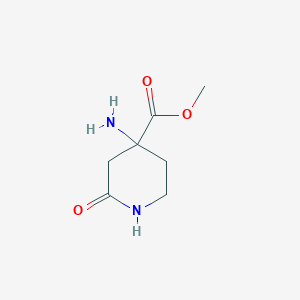
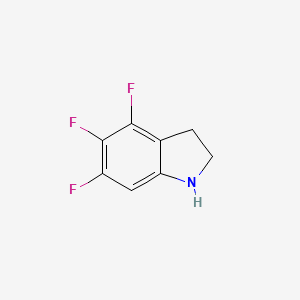

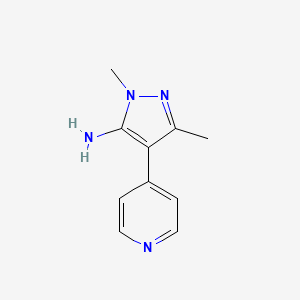
![7-(Hydroxymethyl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13327549.png)

